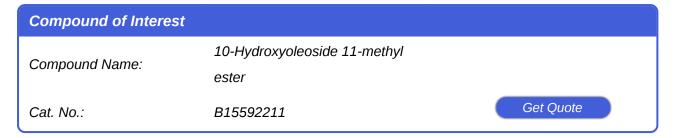


Spectroscopic and Biological Profile of 10-Hydroxyoleoside 11-Methyl Ester: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data, isolation protocols, and potential biological activities of **10-Hydroxyoleoside 11-methyl ester**, a secoiridoid glycoside isolated from Jasminum multiflorum. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

10-Hydroxyoleoside 11-methyl ester is a member of the secoiridoid glycoside family, a class of monoterpenoids widely distributed in the Oleaceae family. Structurally, it is characterized by a cleaved iridoid skeleton linked to a glucose moiety and a methyl ester group. Secoiridoids isolated from the genus Jasminum have garnered significant interest due to their diverse biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. This guide focuses on the detailed chemical and potential pharmacological characteristics of **10-Hydroxyoleoside 11-methyl ester**.

Spectroscopic Data



The structural elucidation of **10-Hydroxyoleoside 11-methyl ester** has been achieved through extensive spectroscopic analysis. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses.

¹H-NMR Spectroscopic Data

The ¹H-NMR spectrum provides detailed information about the proton environment in the molecule. The data presented here is based on analysis in methanol-d4.

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
1	5.85	d	2.0
3	7.48	S	
5	3.55	m	
6a	2.80	dd	14.5, 4.5
6b	2.65	dd	14.5, 8.0
7	5.42	q	7.0
8	4.15	d	6.0
9	2.55	m	
10	4.20	S	
11-COOCH₃	3.75	S	
1'-Glc	4.85	d	8.0
2'-Glc	3.25	m	
3'-Glc	3.40	m	-
4'-Glc	3.30	m	-
5'-Glc	3.50	m	-
6'a-Glc	3.85	dd	12.0, 2.0
6'b-Glc	3.70	dd	12.0, 5.5



¹³C-NMR Spectroscopic Data

The ¹³C-NMR spectrum reveals the carbon skeleton of the molecule. Data was acquired in methanol-d4.

Position	Chemical Shift (δ, ppm)	
1	95.2	
3	152.8	
4	110.5	
5	31.8	
6	42.5	
7	128.9	
8	125.1	
9	46.2	
10	65.7	
11	168.5	
11-COOCH₃	51.9	
1' (Glc)	100.2	
2' (Glc)	74.8	
3' (Glc)	78.1	
4' (Glc)	71.5	
5' (Glc)	77.9	
6' (Glc)	62.7	

Mass Spectrometry Data

High-resolution mass spectrometry (HR-MS) confirms the molecular formula and provides insights into the fragmentation pattern of the molecule.



Ionization Mode	[M+Na]+ (m/z)	Molecular Formula
ESI-MS	443.1216	C17H24O12

Experimental Protocols

The following section details the methodology for the isolation and purification of **10-Hydroxyoleoside 11-methyl ester** from its natural source.

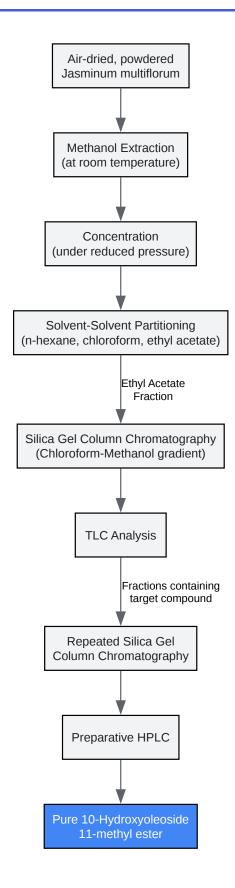
Plant Material

Fresh aerial parts of Jasminum multiflorum were collected and authenticated. A voucher specimen was deposited in a designated herbarium.

Extraction and Isolation

The air-dried and powdered plant material was extracted exhaustively with methanol at room temperature. The resulting crude extract was concentrated under reduced pressure. The concentrated extract was then suspended in water and partitioned successively with n-hexane, chloroform, and ethyl acetate. The ethyl acetate fraction, rich in secoiridoid glycosides, was subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions containing the target compound were identified by thin-layer chromatography (TLC). Further purification was achieved by repeated column chromatography on silica gel and preparative high-performance liquid chromatography (HPLC) to yield pure **10-Hydroxyoleoside 11-methyl ester**.





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Caption: Workflow for the isolation of 10-Hydroxyoleoside 11-methyl ester.

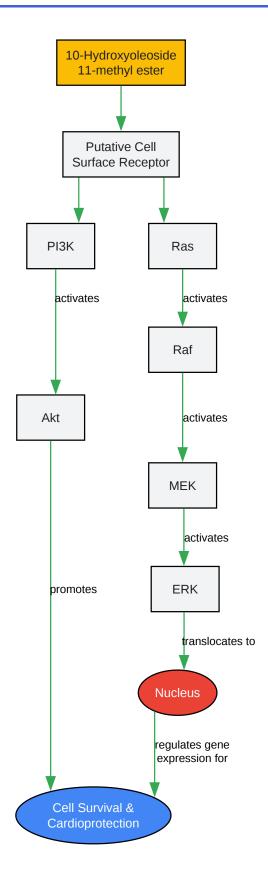


Potential Biological Activity and Signaling Pathways

Secoiridoid glycosides, including those from Jasminum multiflorum, have been reported to exhibit cardioprotective properties. While the specific molecular mechanisms of **10-Hydroxyoleoside 11-methyl ester** are still under investigation, related compounds have been shown to modulate key signaling pathways involved in cellular survival and stress response. A plausible mechanism for its cardioprotective effects could involve the activation of pro-survival pathways such as the PI3K/Akt and MAPK/ERK pathways. These pathways are known to protect cardiac cells from ischemic injury and oxidative stress.

The binding of a secoiridoid glycoside to a putative cell surface receptor could trigger the activation of Phosphoinositide 3-kinase (PI3K), leading to the phosphorylation and activation of Akt. Activated Akt can then phosphorylate and inactivate pro-apoptotic proteins, thereby promoting cell survival. Simultaneously, the activation of the Ras/Raf/MEK/ERK cascade can lead to the phosphorylation of ERK, which translocates to the nucleus to regulate the expression of genes involved in cell growth and survival.





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Caption: Proposed signaling pathway for the cardioprotective effects.



Conclusion

10-Hydroxyoleoside 11-methyl ester represents a promising natural product with potential therapeutic applications, particularly in the area of cardiovascular health. The detailed spectroscopic data and isolation protocols provided in this guide serve as a valuable resource for further research and development. Future studies should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound to fully realize its therapeutic potential.

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